tert-Butyl 2-({[(tert-butoxy)carbonyl]amino}oxy)acetate
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Overview
Description
tert-Butyl 2-({[(tert-butoxy)carbonyl]amino}oxy)acetate is a chemical compound with the molecular formula C14H26O6. It is commonly used in research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-({[(tert-butoxy)carbonyl]amino}oxy)acetate typically involves the reaction of tert-butyl chloroacetate with 2-methylpropan-2-yl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-({[(tert-butoxy)carbonyl]amino}oxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
tert-Butyl 2-({[(tert-butoxy)carbonyl]amino}oxy)acetate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-({[(tert-butoxy)carbonyl]amino}oxy)acetate involves its ability to undergo various chemical transformations. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in further reactions. The compound’s reactivity is influenced by the steric and electronic effects of the tert-butyl and 2-methylpropan-2-yl groups.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
- Tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate
- Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
Uniqueness
tert-Butyl 2-({[(tert-butoxy)carbonyl]amino}oxy)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in applications where precise control over chemical transformations is required.
Properties
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-10(2,3)16-8(13)7-15-12-9(14)17-11(4,5)6/h7H2,1-6H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCUBYDJWBMIDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CONC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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